1-Chloroisoquinoline

Catalog No.
S1487983
CAS No.
19493-44-8
M.F
C9H6ClN
M. Wt
163.6 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Chloroisoquinoline

CAS Number

19493-44-8

Product Name

1-Chloroisoquinoline

IUPAC Name

1-chloroisoquinoline

Molecular Formula

C9H6ClN

Molecular Weight

163.6 g/mol

InChI

InChI=1S/C9H6ClN/c10-9-8-4-2-1-3-7(8)5-6-11-9/h1-6H

InChI Key

MSQCQINLJMEVNJ-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C=CN=C2Cl

Synonyms

1-Chloro-isoquinoline; NSC 170839

Canonical SMILES

C1=CC=C2C(=C1)C=CN=C2Cl

Synthesis and Characterization:

  • Synthetic Methods: Researchers have investigated various methods for synthesizing 1-chloroisoquinoline, including using palladium-catalyzed reactions and cyclization strategies. These studies contribute to the development of efficient and selective methods for preparing this compound for further research applications [, ].

Potential Biological Activities:

  • Antimicrobial Properties: Some studies suggest that 1-chloroisoquinoline derivatives might exhibit antimicrobial activity against certain bacterial and fungal strains. However, further research is needed to confirm these findings and understand the mechanisms of action [, ].

Organic Chemistry Applications:

  • Precursor for Functionalized Molecules: Due to its reactive nature, 1-chloroisoquinoline can serve as a building block for the synthesis of various functionalized molecules with potential applications in medicinal chemistry, materials science, and other fields. Studies have explored its use in the preparation of complex heterocycles and other organic compounds [, ].

1-Chloroisoquinoline is a heterocyclic aromatic compound with the chemical formula C₉H₆ClN. It belongs to the class of isoquinoline alkaloids, which are naturally occurring nitrogen-containing compounds found in plants []. While not naturally abundant, 1-Chloroisoquinoline can be synthesized from readily available precursors and serves as a valuable building block for the synthesis of more complex molecules in scientific research [].


Molecular Structure Analysis

The structure of 1-Chloroisoquinoline consists of a fused bicyclic ring system with a chlorine atom attached to the first carbon (C1) position and a nitrogen atom embedded in the ring system (see image). The key features include:

  • Aromatic rings: The two fused rings exhibit aromatic character due to the presence of alternating double bonds and adherence to Huckel's rule (4n + 2 electrons in a planar cyclic system). This aromatic character contributes to the stability of the molecule [].
  • Heteroatom (nitrogen): The nitrogen atom introduces a basic center to the molecule, allowing it to participate in various chemical reactions involving proton transfer.
  • Chlorine substituent: The chlorine atom attached to C1 can influence the reactivity of the molecule by affecting the electron density distribution within the aromatic system [].

Chemical Reactions Analysis

1-Chloroisoquinoline can participate in various chemical reactions due to its functional groups. Here are some relevant examples:

  • Nucleophilic aromatic substitution (S_NAr): The chlorine atom can be readily displaced by a stronger nucleophile under appropriate reaction conditions. This reaction allows for the introduction of various functional groups onto the molecule, creating diverse derivatives for further research [].
1-Chloroisoquinoline + Nu⁻ → Isoquinoline derivative + Cl⁻
  • Condensation reactions: The reactive sites of the molecule, particularly the nitrogen atom, can participate in condensation reactions with various carbonyl compounds to form complex heterocyclic structures.

Physical And Chemical Properties Analysis

  • Appearance: White to light yellow to light orange powder or crystals [].
  • Melting point: 33-38 °C [].
  • Boiling point: 108 °C/4 mmHg [].
  • Solubility: Soluble in toluene [].
  • Stability: Air and heat sensitive [].

XLogP3

3.2

GHS Hazard Statements

Aggregated GHS information provided by 47 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.87%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

19493-44-8

Wikipedia

1-Chloroisoquinoline

Dates

Modify: 2023-08-15

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